molecular formula C10H13NOS B14074430 1-(3-Amino-2-(methylthio)phenyl)propan-1-one

1-(3-Amino-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14074430
M. Wt: 195.28 g/mol
InChI Key: KFHZDDBXNQNNCB-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-amino-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-2-(methylthio)phenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(3-amino-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3,11H2,1-2H3

InChI Key

KFHZDDBXNQNNCB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)N)SC

Origin of Product

United States

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